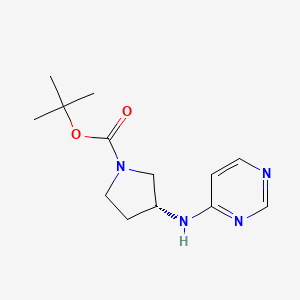

tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate

Description

tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a pyrimidine substituent. Its molecular formula is C₁₃H₂₀N₄O₂, and it features a tert-butyl carbamate group at the 1-position of the pyrrolidine ring and a pyrimidin-4-ylamino group at the 3R-position. This compound is frequently utilized in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitor synthesis due to the pyrimidine moiety’s role in hydrogen bonding interactions . A key synthetic route involves coupling tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with pyrimidine derivatives under optimized conditions, yielding the product with a TLC Rf value of 0.29 (hexane:ethyl acetate = 4:1) . It is commercially available (e.g., CymitQuimica, Ref: 10-F097421) but requires inquiry-based pricing .

Properties

IUPAC Name |

tert-butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-5-10(8-17)16-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,14,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBAVZIGQPFZOT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101127214 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448850-55-2 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448850-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Pyrimidin-4-ylamino Group: This step involves the nucleophilic substitution of a pyrimidine derivative with the pyrrolidine ring.

Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, offering advantages in terms of sustainability and scalability .

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.

| Reaction Conditions | Reagents | Product | Source |

|---|---|---|---|

| Acidic hydrolysis (HCl, dioxane) | 6M HCl, 24 h, room temperature | (3R)-3-(Pyrimidin-4-ylamino)pyrrolidine-1-carboxylic acid | |

| Basic hydrolysis (NaOH, THF/H₂O) | 2M NaOH, reflux, 12 h | Sodium salt of the carboxylic acid |

Mechanistic Insight :

-

Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water.

-

Basic conditions involve hydroxide ion attack, forming a tetrahedral intermediate that collapses to release tert-butanol.

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s amino group participates in nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Alkyl halide, K₂CO₃, DMF, 80°C, 14 h | N-Alkylated pyrimidine derivative | |

| Acylation | Acetyl chloride, NEt₃, THF, 0°C to RT | N-Acetylated product |

Example :

-

Reaction with methyl iodide in DMF yields tert-butyl (3R)-3-(N-methylpyrimidin-4-ylamino)pyrrolidine-1-carboxylate .

Coupling Reactions

The amino group facilitates cross-coupling reactions, enabling structural diversification.

Note : Direct Suzuki coupling requires prior halogenation of the pyrimidine ring, which is not inherent to the parent compound.

Oxidative Transformations

The pyrrolidine ring and pyrimidine moiety can undergo oxidation under controlled conditions.

Example :

-

OsO₄-mediated dihydroxylation of the pyrrolidine ring generates tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate , a precursor for further functionalization .

Deprotection and Functional Group Interconversion

The tert-butyl group and amino moiety allow sequential deprotection and derivatization.

Key Data :

Comparative Reactivity of Analogous Compounds

Structural analogs highlight the influence of substituents on reactivity:

| Compound | Key Reaction | Outcome |

|---|---|---|

| (R)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylate | Nucleophilic aromatic substitution | Chlorine replaced with amines or alkoxy groups |

| tert-Butyl (3R)-3-(pyrimidin-2-ylamino)pyrrolidine-1-carboxylate | Alkylation | Enhanced steric hindrance alters selectivity |

Scientific Research Applications

Kinase Inhibition

The compound has been identified as a potential inhibitor of various kinases, which play critical roles in cell signaling and regulation. Kinase inhibitors are essential in treating cancers and other diseases where signaling pathways are disrupted. For instance, it has been noted that compounds similar to tert-butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate exhibit activity against tyrosine kinases, which are often implicated in oncogenesis .

Pharmaceutical Development

Research indicates that this compound can serve as a scaffold for the development of new pharmaceuticals targeting specific pathways involved in disease progression. It has been incorporated into various drug discovery programs aimed at creating more effective treatments for conditions such as cancer and autoimmune diseases .

Biochemical Studies

The compound is utilized in biochemical assays to study the interactions between small molecules and protein targets. This application is crucial for understanding the mechanism of action of potential drugs and optimizing their efficacy and safety profiles .

Case Studies

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-4-ylamino group is likely to play a key role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Research Implications

- The target compound’s pyrimidine-pyrrolidine scaffold is a versatile template for medicinal chemistry, enabling modifications at the 3-position for target-specific optimization.

- Structural analogues highlight the importance of substituent choice in balancing reactivity, solubility, and steric effects. For example, iodine or bromine atoms facilitate further derivatization, while methoxy groups improve pharmacokinetics.

Biological Activity

tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate (CAS No. 1448850-55-2) is a synthetic compound with a unique structure that has garnered interest in medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a pyrimidin-4-ylamino group and a tert-butyl ester. Its molecular formula is C13H20N4O2, and it has a molecular weight of 264.32 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the pyrimidin-4-ylamino group enhances its binding affinity to these targets, which can lead to various pharmacological effects. Research indicates that compounds with similar structures often exhibit antiviral, anti-inflammatory, and antibacterial properties .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds containing β-amino acid moieties, including derivatives similar to this compound. For instance, related compounds have shown significant antiviral activity against various viruses, including tobacco mosaic virus and herpes simplex virus type 1 (HSV-1). These compounds demonstrated higher efficacy compared to traditional antiviral agents .

Antibacterial Activity

The compound's structural features suggest potential antibacterial activity. Research on related pyrrolidine derivatives indicates that they can inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of bacterial cell wall synthesis .

Case Studies

A study published in the journal Molecules evaluated the biological activities of several pyrrolidine derivatives, including those with similar structures to this compound. The results indicated that these compounds exhibited promising antibacterial and antiviral activities, making them suitable candidates for further development as therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl (3R)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- The compound can be synthesized via nucleophilic substitution or coupling reactions. A documented approach involves reacting tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with pyrimidin-4-yl derivatives under mild conditions (e.g., dichloromethane as solvent, 0–20°C). Catalysts like DMAP and triethylamine enhance reaction efficiency by activating intermediates .

- Optimization Tips : Monitor reaction progress using TLC (hexane:ethyl acetate = 4:1; Rf ≈ 0.29) . Adjust stoichiometry of the pyrimidinyl reagent to minimize side products.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (nitrile gloves, safety goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust formation .

- Storage : Store at +4°C in airtight, light-resistant containers. The compound is a light-yellow solid with no reported hygroscopicity, but prolonged exposure to moisture should be avoided .

Q. What analytical techniques are suitable for confirming the compound’s identity and purity?

- Techniques :

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) to verify stereochemical integrity (retention time varies with mobile phase).

- NMR : Key signals include tert-butyl protons (δ ~1.4 ppm in H NMR) and pyrrolidine/pyrimidine backbone resonances (δ 3.0–8.5 ppm) .

- Mass Spectrometry : Expected molecular ion [M+H] at m/z = 293.3 (CHNO) .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, particularly for the (3R) configuration?

- Strategies :

- Use enantiomerically pure starting materials (e.g., tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate) to avoid racemization .

- Monitor chiral centers via polarimetry or chiral HPLC. Computational modeling (e.g., DFT) can predict optical rotation values for comparison .

Q. What role does this compound play in medicinal chemistry, particularly as a synthetic intermediate?

- Applications :

- Serves as a key intermediate in kinase inhibitor development. The pyrimidine moiety enables hydrogen bonding with ATP-binding pockets, while the tert-butyl group enhances lipophilicity for blood-brain barrier penetration .

- Example: Used in multi-step syntheses of anticancer agents, where the pyrrolidine scaffold is functionalized with boronic esters or fluorophores for target engagement studies .

Q. How can computational methods aid in studying this compound’s reactivity or binding interactions?

- Approaches :

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS. Focus on the pyrimidine-pyrrolidine hinge region for binding free energy calculations .

- Docking Studies : Use AutoDock Vina to predict binding poses with proteins of interest. Validate with in vitro assays (e.g., IC measurements) .

Data Contradictions and Resolution

Q. Discrepancies in reported physical properties (e.g., melting point, solubility) – how should researchers address these?

- Analysis : Variations may arise from polymorphic forms or impurities. For example, solubility in DMSO ranges from 50–100 mM depending on batch purity .

- Resolution : Characterize each batch via DSC (melting point) and Karl Fischer titration (water content). Cross-reference with peer-reviewed literature or patents for consensus values .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.